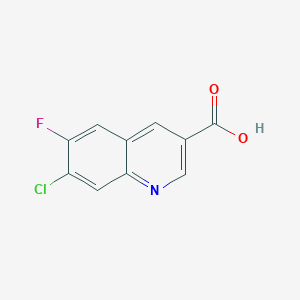

7-Chloro-6-fluoroquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H5ClFNO2 |

|---|---|

Molecular Weight |

225.60 g/mol |

IUPAC Name |

7-chloro-6-fluoroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO2/c11-7-3-9-5(2-8(7)12)1-6(4-13-9)10(14)15/h1-4H,(H,14,15) |

InChI Key |

FMGBRPXBJPUIKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 7-Chloro-6-fluoroquinoline-3-carboxylic Acid

Classical Synthetic Approach

The classical synthesis of 7-chloro-6-fluoroquinoline-3-carboxylic acid typically involves multi-step organic transformations starting from substituted anilines or quinoline derivatives. Early methods focus on halogenation and fluorination steps followed by carboxylation at the 3-position of the quinoline ring. However, these methods often suffer from long reaction times, moderate yields, and use of hazardous reagents.

Green and Catalytic Synthesis Using Keplerate-Type Nanoporous Catalyst

A significant advancement in the preparation of 7-chloro-6-fluoroquinoline-3-carboxylic acid derivatives was reported using a Keplerate-type giant-ball nanoporous isopolyoxomolybdate catalyst , specifically {Mo132}. This catalyst offers a green, efficient, and high-yielding approach under mild reflux conditions in aqueous media.

Reaction Setup and Conditions

- Reactants: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol) and various amines (1.5 mmol).

- Catalyst: {Mo132} in varying amounts (0.02 to 0.1 g).

- Solvents: Ethanol, water, methanol, acetonitrile, dichloromethane, and solvent-free conditions were tested.

- Temperature: Reflux conditions optimized.

- Reaction Time: Varied from 30 minutes to over 120 minutes depending on catalyst amount and solvent.

Mechanistic Insights

The catalyst {Mo132} facilitates the direct amination of 7-halo-6-fluoroquinoline-3-carboxylic acids by providing a nanoporous environment that enhances substrate-catalyst interaction, leading to higher conversion rates and selectivity. This method avoids toxic reagents and harsh conditions, aligning with green chemistry principles.

Alternative Piperazine Substitution Method

Another method involves the synthesis of 7-chloro-6-fluoroquinoline-3-carboxylic acid derivatives with piperazine substitution at the 7-position. This approach is significant because piperazine-substituted fluoroquinolones exhibit potent antibacterial activity.

- The synthesis involves condensation of 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives with substituted piperazines.

- The reaction proceeds in aqueous or organic solvents with yields up to 98%.

- Characterization includes IR, ^1H-NMR, and ^13C-NMR confirming the structure and purity of the products.

This method provides a route to functionalized derivatives rather than the parent acid but is relevant for the preparation of related compounds in the same chemical family.

Summary of Research Findings

Chemical Reactions Analysis

7-Chloro-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Chloro-6-fluoroquinoline-3-carboxylic acid and its derivatives have various applications, primarily in the synthesis of antibacterial agents and related pharmaceutical compounds . The core structure and specific substitutions at different positions contribute to the compound's utility in medicinal chemistry .

Scientific Research Applications

Antibacterial Agents

- Fluoroquinolones Synthesis 7-Chloro-6-fluoroquinoline-3-carboxylic acid is a crucial intermediate in synthesizing fluoroquinolone antibacterial agents . Fluoroquinolones are a class of synthetic antibiotics effective against a wide range of bacterial infections .

- Direct Amination This compound is used in the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids to produce various antibacterial fluoroquinolone compounds .

- Structural Modification The carboxylic acid group at the C-3 position of the quinolone core is easily modified, allowing the introduction of different heterocyclic moieties. This modification can enhance antibacterial activity or alter the molecule's pharmacokinetics .

- Examples of Synthesis A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and N-methylpiperazine heated in dimethylsulfoxide can produce a substituted quinoline derivative . Similarly, reactions with N-ethylpiperazine in the presence of a catalyst yield fluoroquinolone derivatives .

Feed Additives

- Growth Promotion Certain derivatives of 7-chloro-6-fluoroquinoline-3-carboxylic acid can be used as feed additives in livestock husbandry to promote growth and improve feed utilization .

- Administration The active compounds are administered to livestock through feed or drinking water .

- Feed Concentrates These compounds can be added to feed concentrates containing vitamins and mineral salts .

Synthesis of Novel Compounds

- Building Block 7-Chloro-6-fluoroquinoline-3-carboxylic acid serves as a building block for creating novel chemical entities with potential pharmaceutical applications .

- 3-Aminoquinolones Reduction of 3-nitroquinolones, synthesized from 7-chloro-6-fluoroquinoline-3-carboxylic acid, yields 3-aminoquinolones, which are valuable synthons in drug research .

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the context of antibacterial activity, quinoline derivatives, including this compound, target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Solubility and Dissociation Behavior

- The hydrochloride salt of 1-cyclopropyl-7-chloro-6-piperazinyl-quinolone exhibits pH-dependent solubility, with higher solubility in acidic conditions (pH < 4) due to protonation of the piperazinyl group .

- Introduction of amino groups (e.g., ) increases water solubility via hydrogen bonding, whereas nitro or aryl substituents reduce it .

Biological Activity

7-Chloro-6-fluoroquinoline-3-carboxylic acid is a compound belonging to the fluoroquinolone class of synthetic antibacterial agents. This article provides an in-depth examination of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of Fluoroquinolones

Fluoroquinolones are widely recognized for their effectiveness against a broad spectrum of bacterial infections. They primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The structural modifications at the 7-position of the fluoroquinolone framework significantly influence their biological activity and spectrum of action .

Antimicrobial Activity

Antibacterial Spectrum

7-Chloro-6-fluoroquinoline-3-carboxylic acid exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds with substituents at the 7-position can enhance their efficacy against resistant strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC)

The effectiveness of 7-chloro-6-fluoroquinoline-3-carboxylic acid can be quantified using the Minimum Inhibitory Concentration (MIC). For instance, studies have reported MIC values as low as 0.39 µg/mL against S. aureus and 0.78 µg/mL against Bacillus subtilis, indicating strong antibacterial potency .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Bacillus subtilis | 0.78 |

| Candida albicans | 1.56 |

The primary mechanism by which 7-chloro-6-fluoroquinoline-3-carboxylic acid exerts its antibacterial effects is through the inhibition of DNA gyrase, which prevents bacterial DNA replication. This action leads to bacterial cell death, making fluoroquinolones effective in treating various infections .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that derivatives of 7-chloro-6-fluoroquinoline-3-carboxylic acid showed superior antibacterial action when compared to traditional quinolone carboxylic acids. The introduction of piperazinyl moieties at the 7-position significantly enhanced the compound's lipophilicity and cellular penetration, thereby increasing its therapeutic efficacy against resistant pathogens .

- Antifungal Activity : In addition to its antibacterial properties, some studies have noted antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness .

- Resistance Mechanisms : Research into bacterial resistance mechanisms has shown that fluoroquinolones like 7-chloro-6-fluoroquinoline-3-carboxylic acid can still maintain efficacy against strains that have developed resistance to other antibiotics, highlighting their potential role in combating multi-drug resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.